![molecular formula C22H26N6O4 B2365177 ethyl 4-(2-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetyl)piperazine-1-carboxylate CAS No. 852451-19-5](/img/structure/B2365177.png)
ethyl 4-(2-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetyl)piperazine-1-carboxylate
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Overview
Description
This compound is a derivative of piperazine, a six-membered ring containing two nitrogen atoms at opposite positions in the ring . Piperazine derivatives are important in the pharmaceutical industry and are present in more than twenty classes of pharmaceuticals .
Synthesis Analysis
The synthesis of piperazine derivatives is a significant area of research in modern organic chemistry . Various intra- and intermolecular reactions can lead to the formation of substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. Piperazine derivatives can undergo a variety of reactions, including hydrogenation, cyclization, cycloaddition, annulation, and amination .Scientific Research Applications
- Imidazole Synthesis : The pyrazolo[3,4-d]pyrimidine core provides a platform for constructing imidazole derivatives. These heterocycles find applications in pharmaceuticals, agrochemicals, and materials science .
- Functional Group Transformations : Researchers exploit the boronic ester moiety for various C–C bond-forming reactions, such as Suzuki–Miyaura coupling and alkylations .
- Hydromethylation Reactions : The compound’s radical protodeboronation can enable valuable transformations, including anti-Markovnikov alkene hydromethylation .
- Glimepiride Synthesis : The compound’s structural elements resemble key intermediates in the synthesis of glimepiride, an antidiabetic drug . Researchers explore its role in drug development.
Heterocyclic Chemistry
Building Blocks for Synthetic Chemistry
Pharmaceutical Intermediates
Mechanism of Action
Future Directions
properties
IUPAC Name |
ethyl 4-[2-[1-(3,4-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetyl]piperazine-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N6O4/c1-4-32-22(31)26-9-7-25(8-10-26)19(29)13-27-14-23-20-18(21(27)30)12-24-28(20)17-6-5-15(2)16(3)11-17/h5-6,11-12,14H,4,7-10,13H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXNLORDZDMNJKF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)CN2C=NC3=C(C2=O)C=NN3C4=CC(=C(C=C4)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N6O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 4-(2-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetyl)piperazine-1-carboxylate |
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